Peritoxin A

Host-selective toxin Sorghum bicolor Milo disease

Ensure procurement of authentic, pure Peritoxin A (CAS 145585-98-4) to guarantee experimental validity. Unlike co-isolated inactive periconins and precursors, only Peritoxin A exhibits the genotype-specific phytotoxicity at nanomolar concentrations required to faithfully reproduce milo disease symptoms. This selectivity is critical for high-throughput screening of the pc resistance allele in Sorghum bicolor breeding programs and for dissecting host-selective toxicity mechanisms. Verify purity and structural identity to avoid false-negative results from inactive metabolites.

Molecular Formula C20H29Cl3N4O9
Molecular Weight 575.8 g/mol
CAS No. 145585-98-4
Cat. No. B136972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeritoxin A
CAS145585-98-4
Synonymsperitoxin A
Molecular FormulaC20H29Cl3N4O9
Molecular Weight575.8 g/mol
Structural Identifiers
SMILESCC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl)O
InChIInChI=1S/C20H29Cl3N4O9/c1-6(28)2-10(21)20(23)12(14(22)19(35)36)13(20)17(33)26-8(4-11(30)31)16(32)27-15-9(29)3-7(24)5-25-18(15)34/h6-10,12-15,28-29H,2-5,24H2,1H3,(H,25,34)(H,26,33)(H,27,32)(H,30,31)(H,35,36)
InChIKeyBCPPKCDYZCXCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peritoxin A (CAS 145585-98-4): Host-Selective Mycotoxin Reference Standard for Sorghum Pathogenicity Research and Resistant Cultivar Screening


Peritoxin A (CAS 145585-98-4) is a host-selective mycotoxin produced exclusively by pathogenic strains of the soilborne fungal pathogen Periconia circinata [1]. As a low-molecular-weight hybrid molecule combining a peptide and a chlorinated polyketide scaffold [2], this compound functions as the primary virulence determinant responsible for milo disease (root and crown rot) in sorghum (Sorghum bicolor). Peritoxin A exhibits genotype-specific phytotoxicity at nanomolar concentrations [3] and is the principal biologically active metabolite among a family of four co-isolated compounds that includes the structurally related but inactive periconins [1].

Why Generic Substitution of Peritoxin A with Peritoxin B, Periconins, or Precursor Metabolites Fails for Host-Selective Toxicity Studies


Within the metabolite family isolated from Periconia circinata culture filtrates, only peritoxins A and B exhibit host-selective toxicity against susceptible sorghum genotypes, whereas the structurally homologous periconins A and B are entirely biologically inactive [1]. Furthermore, the biosynthetic intermediates circinatin and 7-chlorocircinatin are also biologically inactive and are detected only in toxin-producing (Tox⁺) pathogenic strains [2]. Substituting Peritoxin A with these co-metabolites will yield false-negative results in phytotoxicity assays and cannot reproduce the genotype-specific disease symptoms characteristic of milo disease. Procurement of authentic Peritoxin A is therefore essential for any experimental system requiring the active host-selective virulence factor.

Quantitative Differentiation Evidence for Peritoxin A Procurement: Comparative Activity Data Against Structural Analogs and In-Class Compounds


Peritoxin A vs. Periconins A and B: Binary Activity Differentiation in Sorghum Genotype-Specific Toxicity Assay

Peritoxin A exhibits selective toxicity to susceptible genotypes of Sorghum bicolor, while the structurally related periconins A and B isolated from the same fungal culture filtrates show no detectable biological activity under identical assay conditions [1].

Host-selective toxin Sorghum bicolor Milo disease Phytopathogen virulence factor

Peritoxin A Detection Specificity: Exclusive Presence in Tox⁺ Pathogenic Strains vs. Tox⁻ Non-Pathogenic Strains

Metabolite profiling by gradient HPLC with photodiode array detection and HPLC-MS demonstrated that Peritoxin A is detected exclusively in culture fluids of pathogenic, toxin-producing (Tox⁺) strains and is completely absent from nonpathogenic, non-toxin-producing (Tox⁻) strains of Periconia circinata [1]. None of the known peritoxin-related metabolites were detected in Tox⁻ strains [1].

Fungal pathogenesis Biosynthetic pathway Virulence determinant HPLC-MS metabolomics

Peritoxin A Potency: Nanomolar Host-Selective Toxicity Threshold in Sorghum Susceptible Genotypes

Peritoxins exhibit host-selective toxicity at concentrations as low as 1 ng mL⁻¹ against sorghum genotypes that are susceptible to the pathogen [1][2]. This potency threshold defines the minimum active concentration required for eliciting disease symptoms in susceptible genotypes.

Phytotoxin potency Sorghum root rot Genotype-specific response Minimum active concentration

Peritoxin A vs. Biosynthetic Intermediates: Circinatin and 7-Chlorocircinatin Are Biologically Inactive Precursors

The biosynthetic intermediates N-3-(E-pentenyl)-glutaroyl-aspartate, circinatin, and 7-chlorocircinatin are detected only in culture fluids of Tox⁺ strains and are biologically inactive [1]. These compounds are produced consistently by Tox⁺ strains regardless of peritoxin yield [1], indicating they are pathway intermediates rather than active toxins.

Biosynthetic intermediates Toxin precursor Metabolite profiling Virulence factor biosynthesis

Validated Research and Industrial Application Scenarios for Peritoxin A Based on Quantitative Evidence


Sorghum Resistance Breeding: In Vitro Selection of pc (Resistant) Genotypes Using Peritoxin A as a Selective Agent

Peritoxin A enables in vitro selection of sorghum genotypes carrying the pc resistance allele. The toxin exhibits host-selective toxicity at concentrations as low as 1 ng mL⁻¹ against susceptible genotypes, while resistant genotypes remain unaffected [1][2]. This differential sensitivity, governed by the semi-dominant Pc locus [3], allows for high-throughput screening of breeding populations and the identification of spontaneous pc mutations. The exclusive association of Peritoxin A with pathogenic (Tox⁺) strains [1] ensures that the selective pressure applied in vitro faithfully replicates the natural disease challenge.

Fungal Pathogenicity Research: Reference Virulence Factor for Periconia circinata Infection Mechanism Studies

Peritoxin A serves as the definitive reference virulence factor for investigating the molecular mechanisms of milo disease. Unlike the biologically inactive periconins A and B and precursor metabolites circinatin and 7-chlorocircinatin [1][2], only Peritoxin A elicits the biochemical and visible disease symptoms characteristic of P. circinata infection. Treatment of sorghum seedlings with purified Peritoxin A reproduces disease symptoms in a genotype-specific manner [3], making it the essential tool for dissecting host-pathogen signaling pathways, characterizing the Pc resistance gene product, and elucidating the mechanism of host-selective toxicity.

Phytopathogen Diagnostics: Chemical Marker for Differentiating Pathogenic and Nonpathogenic Periconia circinata Isolates

Peritoxin A functions as a definitive chemotaxonomic marker for identifying pathogenic (Tox⁺) Periconia circinata isolates in agricultural soil and plant tissue diagnostics. Metabolite profiling studies demonstrate that Peritoxin A is detected exclusively in culture fluids of pathogenic, toxin-producing strains and is completely absent from nonpathogenic (Tox⁻) strains [1]. The biologically inactive intermediates circinatin and 7-chlorocircinatin are similarly restricted to Tox⁺ strains [1]. This exclusive association enables the development of targeted analytical methods using purified Peritoxin A as a reference standard for HPLC-MS-based diagnostics and for validating the virulence status of field isolates.

Technical Documentation Hub

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